molecular formula C25H29NO5 B11825965 (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Cat. No.: B11825965
M. Wt: 423.5 g/mol
InChI Key: PIBIUTMYJQRBNY-HQGDCIDMSA-N
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Description

(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes both aminium and hydroxy groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenyl and diphenylpropanoate derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: These interactions can affect various cellular pathways, influencing processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenethylamine: A related compound with similar structural features but different functional groups.

    Benzeneethanamine: Another similar compound with variations in the substituents on the aromatic ring.

Uniqueness

(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate;[(1S)-1-(3-methoxyphenyl)ethyl]azanium

InChI

InChI=1S/C16H16O4.C9H13NO/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-7(10)8-4-3-5-9(6-8)11-2/h2-11,14,17H,1H3,(H,18,19);3-7H,10H2,1-2H3/t14-;7-/m10/s1

InChI Key

PIBIUTMYJQRBNY-HQGDCIDMSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)[O-])O

Canonical SMILES

CC(C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)[O-])O

Origin of Product

United States

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